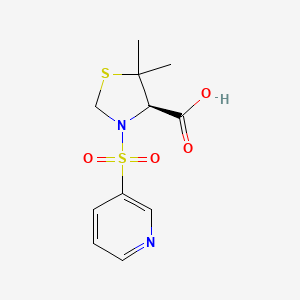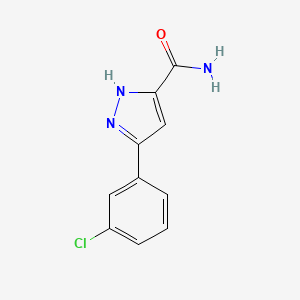
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
“3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH), and a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would be characterized by the presence of a pyrazole ring, a carboxamide group, and a chlorophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on the reactivity of the functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis to form a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on the characteristics of its functional groups. For example, the presence of a carboxamide group might increase its polarity and solubility in water .
Wissenschaftliche Forschungsanwendungen
Computational Design and Structure-Activity Relationship
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide derivatives have been explored for their potential in inhibiting protein kinases. A specific study focused on the synthesis and computational structure-activity relationship of such compounds, highlighting their significance in drug development and understanding of biochemical pathways (Singh, Tomar, Das, & Singh, 2009).
Antiobesity Activity
Research on diaryl dihydropyrazole-3-carboxamides, structurally related to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, demonstrated significant in vivo antiobesity activity. These compounds showed appetite suppression and body weight reduction in animal models, attributed to CB1 receptor antagonism (Srivastava et al., 2007).
Antimicrobial Activities
Novel 1,5-diaryl pyrazole derivatives, closely related to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, have been synthesized and tested for their antibacterial and antifungal activities. The active amide group of pyrazole was modified to enhance these properties, showing promising results against various microbial strains (Ragavan, Vijayakumar, & Kumari, 2010).
CB1 Receptor Antagonism
Studies on pyrazole derivatives, including 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, have explored their role as cannabinoid receptor antagonists. These compounds are potentially useful for antagonizing the side effects of cannabinoids and cannabimimetic agents, with therapeutic implications in various disorders (Lan et al., 1999).
Nematocidal and Fungicidal Activities
Pyrazole carboxamide derivatives, including 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, have shown potential in agricultural applications. Specifically, their nematocidal and fungicidal activities were evaluated, revealing their effectiveness in controlling agricultural pests (Zhao et al., 2017).
Protective Effects against Oxidative Stress
A study investigated the antioxidant properties of a pyrazolecarboxamide derivative in the context of lead nitrate-induced oxidative stress in an African catfish species. This research highlights the derivative's potential in mitigating oxidative stress and DNA damage in aquatic organisms (Soliman, Hamed, Lee, & Sayed, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLDUFMWSZYNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
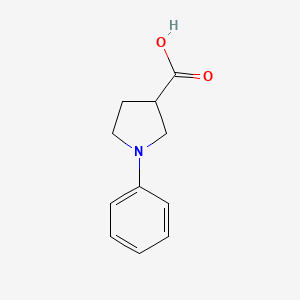
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)
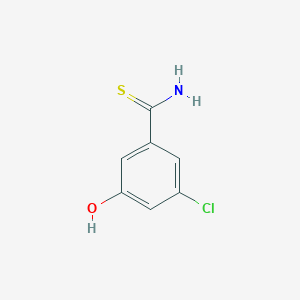
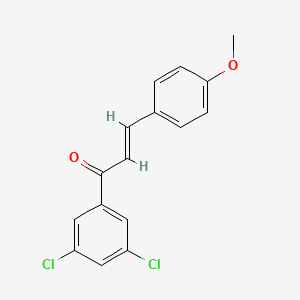
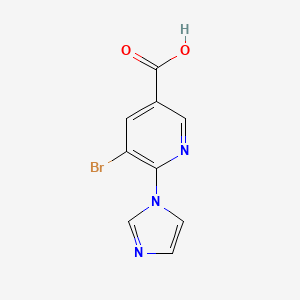
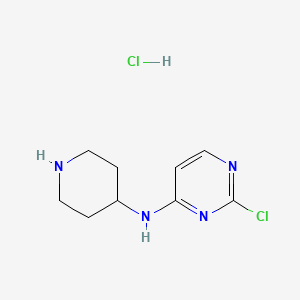
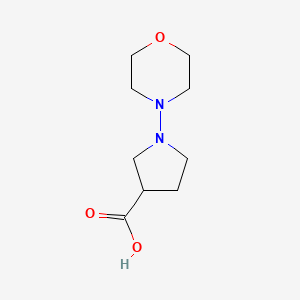
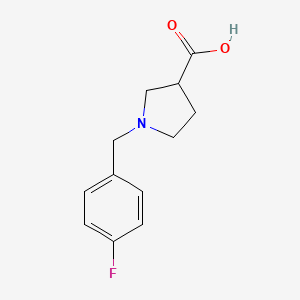
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
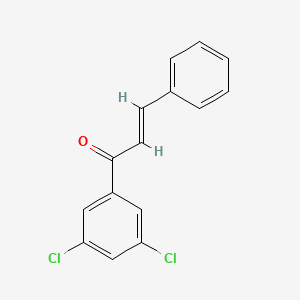
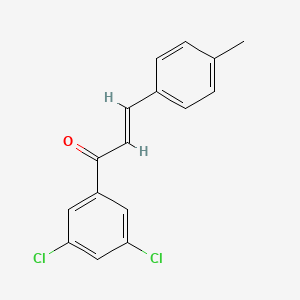
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
